molecular formula C18H14FN3O3S B3157414 6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine CAS No. 849217-30-7

6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine

Cat. No. B3157414
Key on ui cas rn: 849217-30-7
M. Wt: 371.4 g/mol
InChI Key: AFIYYGFBBBNREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476298B2

Procedure details

4-(6,7-dimethoxy-quinolin-4-yloxy)-3-fluoro-phenylamine (1.00 g, 3.18 mmol) was dissolved in AcOH (8.0 ml), to which was added NH4SCN (486 mg, 6.38 mmol) and the mixture cooled in an ice bath. Br2 (0.33 ml, 6.42 mmol) in AcOH (0.33 ml) was added dropwise with stirring. After addition was complete, the reaction mixture was stirred at room temperature. After one hour, more NH4SCN (1.0 g, 13.1 mmol) was added, followed by more Br2 (0.33 ml, 6.42 mmol) in AcOH (0.33 ml), dropwise with stirring. The reaction mixture was then heated to reflux for several minutes. Upon cooling to room temperature, solids were filtered and washed with AcOH, followed by H2O. The volume of the filtrate was reduced in vacuo and the pH adjusted to pH 9-10 with 1.0N NaOH. The resulting solids were filtered, washed with H2O, and dried under high vacuum to give 6-(6,7-dimethoxy-quinolin-4-yloxy)-5-fluoro-benzothiazol-2-ylamine (568 mg, 48%). 1H-NMR (400 MHz, DMSO): 8.45 (d, 1H), 7.82 (d, 1H), 7.73 (br s, 2H), 7.53 (s, 1H), 7.38 (m, 2H), 6.44 (d, 1H), 3.94 (s, 6H). LC/MS Calcd for [M+H]+ 372.1, found 372.2
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
486 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.33 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.33 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
0.33 mL
Type
reactant
Reaction Step Five
Name
Quantity
0.33 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[O:15][C:16]1[CH:21]=[CH:20][C:19]([NH2:22])=[CH:18][C:17]=1[F:23].[NH4+].[N:25]#[C:26][S-:27].BrBr>CC(O)=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[O:15][C:16]1[C:17]([F:23])=[CH:18][C:19]2[N:22]=[C:26]([NH2:25])[S:27][C:20]=2[CH:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=C(C=C(C=C1)N)F
Name
Quantity
8 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
486 mg
Type
reactant
Smiles
[NH4+].N#C[S-]
Step Three
Name
Quantity
0.33 mL
Type
reactant
Smiles
BrBr
Name
Quantity
0.33 mL
Type
solvent
Smiles
CC(=O)O
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
[NH4+].N#C[S-]
Step Five
Name
Quantity
0.33 mL
Type
reactant
Smiles
BrBr
Step Six
Name
Quantity
0.33 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled in an ice bath
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature
STIRRING
Type
STIRRING
Details
dropwise with stirring
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for several minutes
FILTRATION
Type
FILTRATION
Details
solids were filtered
WASH
Type
WASH
Details
washed with AcOH
FILTRATION
Type
FILTRATION
Details
The resulting solids were filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC2=C(N=C(S2)N)C=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 568 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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